Tetrahydrogeranylgeranyl diphosphate

Description

Properties

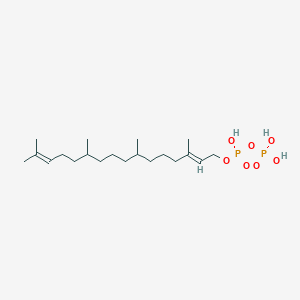

Molecular Formula |

C20H40O7P2 |

|---|---|

Molecular Weight |

454.5 g/mol |

IUPAC Name |

phosphono [(2E)-3,7,11,15-tetramethylhexadeca-2,14-dienyl] hydrogen phosphate |

InChI |

InChI=1S/C20H40O7P2/c1-17(2)9-6-10-18(3)11-7-12-19(4)13-8-14-20(5)15-16-26-29(24,25)27-28(21,22)23/h9,15,18-19H,6-8,10-14,16H2,1-5H3,(H,24,25)(H2,21,22,23)/b20-15+ |

InChI Key |

VZBGWADXUJSBTI-HMMYKYKNSA-N |

Isomeric SMILES |

CC(CCCC(C)CCC=C(C)C)CCC/C(=C/COP(=O)(O)OP(=O)(O)O)/C |

Canonical SMILES |

CC(CCCC(C)CCC=C(C)C)CCCC(=CCOP(=O)(O)OP(=O)(O)O)C |

Origin of Product |

United States |

Enzymology of Tetrahydrogeranylgeranyl Diphosphate Formation and Transformation: the Role of Geranylgeranyl Reductase Ggr

Geranylgeranyl Diphosphate (B83284) as the Substrate for GGR-Mediated Hydrogenation

Geranylgeranyl diphosphate + 3 NADPH + 3 H⁺ ⇌ Phytyl diphosphate + 3 NADP⁺ wikipedia.org

This hydrogenation is a critical step that channels GGPP into specific metabolic pathways. For instance, in plastids, the reduction of GGPP is essential for providing the phytyl tail required for the biosynthesis of both chlorophylls (B1240455) and tocopherols. nih.govuniprot.org Inactivation or reduced activity of GGR can lead to the accumulation of chlorophyll (B73375) with a geranylgeranylated tail instead of the usual phytylated form, demonstrating the essential role of GGPP as the direct precursor in this pathway. nih.govmdpi.com In archaea, GGR acts on GGPP derivatives, such as 2,3-di-O-geranylgeranylglyceryl phosphate (B84403) (DGGGP), to fully saturate the isoprenoid chains, a key process in the formation of stable membrane lipids. nih.gov

Catalytic Mechanisms of Geranylgeranyl Reductase

Geranylgeranyl reductase belongs to the p-hydroxybenzoate hydroxylase (PHBH) superfamily of flavoproteins and utilizes a flavin adenine (B156593) dinucleotide (FAD) cofactor to mediate the reduction of C=C double bonds. nih.govnih.gov The mechanism involves a series of hydrogenation steps, which can be partial or complete depending on the specific enzyme and organism.

The reduction of the geranylgeranyl group does not occur in a single step but proceeds through a sequential hydrogenation of its double bonds. Research has shown that GGR can catalyze partial hydrogenation, leading to the formation of specific intermediates. A notable example is the GGR from the anoxygenic photosynthetic bacterium Halorhodospira halochloris. This enzyme performs a unique double hydrogenation, resulting in the formation of bacteriochlorophylls with a 6,7,14,15-tetrahydrogeranylgeranyl tail. asm.org This demonstrates that the formation of tetrahydrogeranylgeranyl diphosphate is a distinct step in the catalytic cycle of certain GGRs.

Furthermore, by engineering the GGR from H. halochloris, researchers have created a variant enzyme that performs only a single hydrogenation. This engineered enzyme results in the formation of a dihydrogeranylgeranyl tail, providing direct evidence for a stepwise reduction mechanism that proceeds from the geranylgeranyl substrate to dihydro- and then tetrahydro- intermediates. asm.org

In many organisms, particularly plants and cyanobacteria, the stepwise hydrogenation continues until all three non-allylic double bonds of the geranylgeranyl group are saturated, yielding phytyl diphosphate (PhyPP). asm.orgwikipedia.org This complete reduction is crucial for the synthesis of chlorophyll and tocopherol. uniprot.orguniprot.org PhyPP is the preferential substrate for chlorophyll synthase, which esterifies it to chlorophyllide to produce chlorophyll. nih.gov Similarly, PhyPP is an obligatory precursor for tocopherol synthesis, where it is condensed with homogentisate (B1232598). nih.gov The ability of GGR to carry out this triple hydrogenation highlights its function as a multifunctional enzyme capable of sequential catalytic actions on a single substrate. wikipedia.org

The ability of a single GGR enzyme to catalyze hydrogenation at multiple, specific positions on a substrate is a key feature of its mechanism. GGRs from different organisms exhibit distinct patterns of reduction. For example, most GGRs in photosynthetic organisms perform a successive triple hydrogenation to produce the fully saturated phytyl chain. asm.org

However, some GGRs are naturally programmed for incomplete hydrogenation. The GGR from Halorhodospira halochloris consistently produces a tetrahydrogeranylgeranyl group by catalyzing a specific double hydrogenation. asm.org This indicates that the enzyme's structure dictates the extent of the multi-position reduction. The study of such unique GGRs and their engineered variants, which can perform single, double, or triple hydrogenations, provides significant insight into the catalytic mechanisms governing these multi-position reductions by a single enzyme. asm.org The chain length and nature of the substrate can also influence the extent of saturation, as archaeal GGRs that reduce only three double bonds in GGPP can fully saturate other GGGP derivatives. nih.gov

Substrate Specificity and Enzyme Kinetics of GGR Isoforms

GGRs are known for their promiscuity, being able to act on a variety of polyprenyl substrates. nih.govnih.gov Different GGRs, which can be considered isoforms or homologs from various organisms, exhibit distinct substrate preferences and catalytic efficiencies. This diversity allows them to fulfill specialized roles in the metabolism of their respective organisms.

GGRs can catalyze the partial or complete saturation of substrates including geranylgeranyl diphosphate (GGPP), farnesyl diphosphate (FPP), geranylgeraniol (B1671449) (GOH), and farnesol (B120207) (FOH). nih.gov Studies on several hyperthermophilic GGRs have demonstrated this broad activity profile. For example, while all five tested GGRs from hyperthermophiles could reduce GGOH and FOH, only specific enzymes like Thermoplasma acidophilum GGR (TaGGR), Methanosarcina acetivorans GGR (MaGGR), and Sulfolobus acidocaldarius GGR (ScGGR) showed significant activity on the pyrophosphorylated substrates GGPP or geranylgeranyl glyceryl phosphate (GGP). nih.gov This suggests a degree of specialization even among promiscuous enzymes.

The kinetic properties of these enzymes vary significantly. The specific activity of GGRs on different substrates highlights their preferences.

| Enzyme | Organism | Substrate | Specific Activity (nmol groups reduced mg⁻¹ h⁻¹) |

|---|---|---|---|

| PfGGR | Pyrococcus furiosus | GGOH | 15 ± 2 |

| FOH | 7 ± 2 | ||

| TnGGR | Thermococcus nautilus | GGOH | 14 ± 2 |

| FOH | 7 ± 2 | ||

| SaGGR | Sulfolobus acidocaldarius | GGOH | 12 ± 2 |

| FOH | 7 ± 2 | ||

| TaGGR | Thermoplasma acidophilum | GGOH | 10 ± 2 |

| FOH | 7 ± 2 | ||

| MaGGR | Methanosarcina acetivorans | GGOH | 9 ± 2 |

| FOH | 7 ± 2 |

Notably, the reduction patterns can also differ. For instance, with FOH as a substrate, the major product for most GGRs is the H4-FOH (tetrahydro-farnesol), whereas for Thermococcus nautilus GGR (TnGGR), the major product is H2-FOH (dihydro-farnesol), indicating a difference in the enzyme's processivity or substrate release after the first reduction. nih.gov The existence of multiple GGR paralogs within a single archaeal genome further suggests that these isoforms may have evolved to perform distinct functions, possibly related to the saturation of different types of terpenoids. nih.gov

Structural Biology of GGR: Insights into Active Site Architecture and Catalysis

The three-dimensional structures of several GGRs have been resolved, providing critical insights into their catalytic mechanism and substrate specificity. nih.govnih.gov GGRs are typically monomers composed of three main domains: an FAD-binding domain, a substrate-binding (or catalytic) domain, and a C-terminal domain. nih.gov

Key features of the GGR active site have been identified through crystallographic studies:

| Structural Feature | Description | Function |

|---|---|---|

| Substrate-Binding Cavity | A large opening that tapers into narrow, curved tunnels. | Closely mimics the shape of the isoprenoid substrate, guiding it towards the catalytic center. nih.gov |

| Specificity Motif | A conserved sequence motif, PxxYxWxFP in archaeal DGGR or YxWxFPx(7-8)GxG in GGR. nih.govnih.gov | The aromatic residues (Tyr, Trp, Phe) in this motif hold the substrate in the correct position for reduction by the FAD cofactor. nih.gov It precisely aligns the target double bond with respect to the isoalloxazine ring of FAD. nih.gov |

| Anion Pocket | A pocket within the active site that can bind a pyrophosphate molecule. | Thought to anchor the diphosphate head group of the natural ligand, such as GGPP. nih.gov |

| Catalytic Cysteine | A widely conserved Cysteine residue (Cys47 in S. acidocaldarius GGR) located at the si-side of the FAD isoalloxazine ring. | Mutational analysis has shown this residue to be directly involved in the catalytic cycle. nih.gov |

The structure reveals how the enzyme achieves its function. The shape of the substrate-binding cavity and the specific interactions mediated by the aromatic residues of the conserved motif are crucial for determining which of the substrate's double bonds is presented to the FAD cofactor for hydrogenation. nih.govnih.gov This structural arrangement provides a clear basis for the enzyme's substrate specificity and its ability to perform multi-position reductions in a controlled, stepwise manner.

Biosynthetic Pathways and Downstream Metabolites Involving Tetrahydrogeranylgeranyl Diphosphate

Formation of Phytyl Diphosphate (B83284) as a Direct Product from Tetrahydrogeranylgeranyl Diphosphate

The synthesis of the C20 phytyl tail, a saturated isoprenoid chain, originates from geranylgeranyl diphosphate (GGPP), a product of the methylerythritol phosphate (B84403) (MEP) pathway in plastids nih.govresearchgate.net. The conversion of GGPP to phytyl diphosphate (PhyPP) is catalyzed by the enzyme geranylgeranyl reductase (GGR), also known as CHL P nih.govnih.gov. This enzyme facilitates the hydrogenation of the double bonds in the geranylgeranyl moiety.

The reduction process is not a single step but occurs sequentially, involving the formation of dihydrogeranylgeranyl diphosphate (DHGGPP) and subsequently this compound (THGGPP) as intermediates nih.gov. The final reduction step, catalyzed by the same GGR enzyme, converts THGGPP into phytyl diphosphate by saturating the last remaining double bond on the isoprenoid chain researchgate.net. This fully saturated PhyPP is then available for the biosynthesis of various essential metabolites nih.gov.

Contribution to Chlorophyll (B73375) and Bacteriochlorophyll (B101401) Biosynthesis

The final step in the biosynthesis of most chlorophylls (B1240455) and bacteriochlorophylls is the attachment of a long isoprenoid tail, which anchors the pigment molecule within the photosynthetic membranes nih.gov. THGGPP is a direct precursor to this phytyl tail.

The esterification of the chlorophyllide or bacteriochlorophyllide macrocycle is catalyzed by the enzyme (bacterio)chlorophyll synthase (ChlG or BchG) acs.orgresearchgate.net. This enzyme can utilize different isoprenoid diphosphates as substrates, including GGPP and PhyPP nih.govnih.gov.

Research indicates that the reduction of the isoprenoid tail can occur either before or after it is attached to the chlorophyllide head. When GGPP is used as the initial substrate for esterification, it results in the formation of geranylgeranyl-chlorophyll a nih.govnih.gov. The geranylgeranyl reductase (GGR) then acts on this molecule, leading to the sequential formation of dihydrogeranylgeranyl-chlorophyll and tetrahydrogeranylgeranyl-chlorophyll as intermediates nih.gov. This demonstrates that the tetrahydrogeranylgeranyl moiety can exist while esterified to the chlorophyllide core, just prior to the final reduction that forms the mature phytylated chlorophyll. A similar process occurs in bacteriochlorophyll synthesis, where BchG and BchP are the homologous enzymes involved acs.orgresearchgate.net.

The phytyl tail is the form found in the vast majority of mature chlorophyll a, chlorophyll b, and bacteriochlorophyll a molecules nih.govnih.gov. As the immediate precursor to the phytyl group in the stepwise reduction pathway, THGGPP plays an indispensable role in the formation of this mature tail researchgate.net. Whether the reduction occurs on the free diphosphate or on the chlorophyll-esterified molecule, the conversion of the tetrahydrogeranylgeranyl group to the phytyl group is the terminal step that yields the final, stable photosynthetic pigment ready for incorporation into photosystems I and II nih.govnih.gov.

Involvement in Phylloquinone (Vitamin K1) Biosynthesis

Phylloquinone, also known as vitamin K1, is a crucial electron carrier in photosystem I nih.govresearchgate.net. Its structure consists of a naphthoquinone ring attached to a phytyl side chain researchgate.net. The biosynthesis of this phytyl tail relies on the same pathway that supplies phytyl groups for chlorophyll and tocopherol synthesis researchgate.net.

The phytyl diphosphate (PhyPP) required for phylloquinone synthesis is generated from the reduction of GGPP, a process in which THGGPP is a key intermediate researchgate.net. The PhyPP is then condensed with 1,4-dihydroxy-2-naphthoate to form 2-phytyl-1,4-naphthoquinone, a late-stage precursor to phylloquinone researchgate.net. Therefore, while THGGPP may not be the direct substrate that attaches to the naphthoquinone ring, its formation is an essential step in producing the phytyl diphosphate necessary for the completion of the phylloquinone molecule.

Role in Tocopherol (Vitamin E) Biosynthesis and Salvage Pathways

Tocopherols (a form of vitamin E) are lipid-soluble antioxidants synthesized by photosynthetic organisms that protect membranes from oxidative damage mdpi.comnih.gov. Their structure comprises a chromanol ring and a phytyl tail derived from PhyPP mdpi.commdpi.com. THGGPP is involved in tocopherol metabolism both as a direct precursor for a specific class of tocochromanols and as an intermediate in salvage pathways that generate PhyPP.

In Arabidopsis, a class of vitamin E compounds known as tocomonoenols are synthesized. This specific pathway is initiated by the condensation of homogentisate (B1232598) (HGA) directly with tetrahydrogeranylgeranyl pyrophosphate (THGGPP) frontiersin.orgnih.govresearchgate.net. This reaction is catalyzed by the enzyme homogentisate phytyltransferase (VTE2), demonstrating a direct role for THGGPP in the diversification of tocochromanols frontiersin.orgresearchgate.net.

A significant source of the phytyl diphosphate used for tocopherol synthesis comes from a salvage pathway that recycles phytol (B49457) from the degradation of chlorophyll, especially during senescence or stress mdpi.comnih.govnih.gov. During chlorophyll catabolism, the phytyl tail is hydrolyzed from the chlorophyllide head, releasing free phytol nih.govresearchgate.netnih.gov.

This free phytol is then re-phosphorylated in a two-step process to generate PhyPP.

Phytol Kinase (VTE5): First, VTE5 phosphorylates free phytol to produce phytyl-phosphate nih.govnih.gov.

Phytyl-Phosphate Kinase (VTE6): Subsequently, VTE6 adds a second phosphate group, converting phytyl-phosphate into phytyl diphosphate (PhyPP) nih.govnih.gov.

This salvaged PhyPP then enters the main tocopherol biosynthesis pathway, where it is condensed with homogentisic acid (HGA) nih.gov. This salvage mechanism is a major contributor to tocopherol pools in leaves, highlighting an important metabolic link between chlorophyll degradation and antioxidant synthesis nih.govresearchgate.net.

Data Tables

Table 1: Key Enzymes in Pathways Involving this compound (THGGPP)

| Enzyme | Abbreviation | Substrate(s) | Product(s) | Metabolic Pathway |

| Geranylgeranyl Reductase | GGR / CHL P | Geranylgeranyl diphosphate (GGPP), Dihydrogeranylgeranyl diphosphate, this compound (THGGPP) | Phytyl diphosphate (PhyPP) | Chlorophyll, Tocopherol, Phylloquinone Biosynthesis |

| (Bacterio)chlorophyll Synthase | ChlG / BchG | (Bacterio)chlorophyllide a, Geranylgeranyl diphosphate (GGPP) | Geranylgeranyl-(bacterio)chlorophyll a | Chlorophyll, Bacteriochlorophyll Biosynthesis |

| Homogentisate Phytyltransferase | HPT / VTE2 | Homogentisate (HGA), this compound (THGGPP) | 2-methyl-6-tetrahydrogeranylgeranyl-1,4-benzoquinol (MTHGGBQ) | Tocopherol (Tocomonoenol) Biosynthesis |

| Phytol Kinase | VTE5 | Phytol | Phytyl-phosphate | Tocopherol Biosynthesis (Salvage Pathway) |

| Phytyl-phosphate Kinase | VTE6 | Phytyl-phosphate | Phytyl diphosphate (PhyPP) | Tocopherol Biosynthesis (Salvage Pathway) |

Enzymatic Regeneration of this compound Precursors within Salvage Mechanisms

While the de novo biosynthetic pathways provide the primary source of isoprenoid precursors in archaea, evidence suggests the existence of salvage mechanisms for recycling components of their unique ether-linked lipids. These pathways are crucial for cellular economy, particularly in nutrient-limited or extreme environments, by allowing the reutilization of degraded lipid constituents. The enzymatic regeneration of precursors for this compound (THGGPP), the fully saturated C20 isoprenoid diphosphate integral to many archaeal membrane lipids, is a key aspect of this cellular recycling. Although a complete and experimentally validated salvage pathway for THGGPP precursors has yet to be fully elucidated in archaea, a hypothetical pathway can be proposed based on analogous systems in other domains of life and the known enzymatic capabilities within archaea.

This proposed salvage mechanism would likely involve a series of enzymatic reactions to convert salvaged, saturated isoprenoid alcohols, such as tetrahydrogeranylgeraniol (THGGOH), back into the biosynthetically active diphosphate form. The initial and most critical step in such a pathway would be the phosphorylation of the salvaged isoprenoid alcohol.

Subsequent phosphorylation events would then be required to generate the final diphosphate product, which can then re-enter the mainstream isoprenoid biosynthetic pathway. The promiscuity of certain archaeal kinases, such as some isopentenyl phosphate kinases (IPKs), towards various phosphorylated substrates suggests that the enzymes involved in the later stages of this hypothetical salvage pathway may already be present within the archaeal metabolic network. nih.govnih.govacs.org

Hypothetical Enzymatic Steps in the Salvage of Tetrahydrogeranylgeraniol

A plausible enzymatic cascade for the regeneration of THGGPP from salvaged THGGOH can be outlined as follows:

Initial Phosphorylation of Tetrahydrogeranylgeraniol: The salvage pathway would commence with the phosphorylation of free THGGOH, a likely product of lipid degradation. This reaction would be catalyzed by a putative archaeal polyprenol kinase. While a specific kinase for saturated isoprenols has not yet been identified in archaea, the existence of such enzymes in other organisms, like the phytol kinase (VTE5) in plants, provides a strong precedent. This archaeal kinase would transfer a phosphate group from a donor, such as ATP or CTP, to the hydroxyl group of THGGOH, yielding tetrahydrogeranylgeranyl monophosphate (THGG-P).

Secondary Phosphorylation to Yield the Diphosphate: The newly formed THGG-P would then undergo a second phosphorylation to produce the final product, THGGPP. This step could be catalyzed by a polyprenyl-phosphate kinase. It is also conceivable that a promiscuous kinase, such as an engineered isopentenyl phosphate kinase (IPK) with broad substrate specificity, could perform this function. nih.govacs.org The resulting THGGPP is identical to the product of the de novo pathway and can be directly utilized for the synthesis of archaeal lipids.

The table below summarizes the proposed enzymes and their roles in this hypothetical salvage pathway.

Proposed Enzymes in the this compound Salvage Pathway

| Enzyme (Hypothetical) | Substrate | Product | Proposed Function |

|---|---|---|---|

| Archaeal Polyprenol Kinase | Tetrahydrogeranylgeraniol (THGGOH) | Tetrahydrogeranylgeranyl monophosphate (THGG-P) | Catalyzes the initial phosphorylation of the salvaged saturated isoprenoid alcohol. |

| Archaeal Polyprenyl-phosphate Kinase | Tetrahydrogeranylgeranyl monophosphate (THGG-P) | This compound (THGGPP) | Catalyzes the second phosphorylation to generate the biosynthetically active diphosphate. |

The existence of such a salvage pathway would provide a significant metabolic advantage to archaea, allowing them to conserve the energy and resources that would otherwise be expended on the de novo synthesis of the long-chain saturated isoprenoid precursors required for their membrane lipids. Further research into the enzymology of archaeal lipid metabolism is needed to identify and characterize the enzymes responsible for these proposed salvage operations.

Genetic and Molecular Regulation of Tetrahydrogeranylgeranyl Diphosphate Metabolism

Identification and Characterization of Genes Encoding Geranylgeranyl Reductase (e.g., bchP/chlP genes)

Geranylgeranyl reductase (GGR) is the key enzyme responsible for the reduction of geranylgeranyl diphosphate (B83284) (GGPP) to phytyl diphosphate (PhyPP), a precursor for TGGDP, and for the reduction of the geranylgeranyl moiety attached to chlorophyll (B73375) precursors. The genes encoding this enzyme are broadly classified as bchP in anoxygenic photosynthetic bacteria and chlP in oxygenic photosynthetic organisms like cyanobacteria and plants.

The identification of these genes was a significant step in understanding chlorophyll and bacteriochlorophyll (B101401) biosynthesis. In the purple photosynthetic bacterium Rhodobacter sphaeroides, the bchP gene was identified through the characterization of a transposon mutant. pnas.org This mutant accumulated bacteriochlorophyll esterified with geranylgeraniol (B1671449) instead of the typical phytol (B49457), directly implicating the bchP gene product in the reduction of the geranylgeranyl group. pnas.org Functional confirmation was achieved through in vitro assays using the heterologously expressed BchP protein, which successfully catalyzed the reduction of geranylgeranyl-bacteriochlorophyll. pnas.org Similarly, in the green sulfur bacterium Chlorobaculum tepidum, insertional inactivation of the gene CT2256, a bchP homolog, confirmed its role as the geranylgeranyl reductase. nih.govfrontiersin.org

In higher plants, the chlP gene has been identified and characterized in several species. In rice (Oryza sativa), a yellow-green leaf mutant, 502ys, was found to have a single base-pair mutation in the OsChl P gene. researchgate.netnih.gov This mutation led to the accumulation of chlorophyll molecules with an unsaturated geranylgeraniol side chain, confirming the gene's function. researchgate.net Complementation of the mutant with a wild-type copy of OsChl P restored the normal phenotype. researchgate.net Homologous genes have also been identified and studied in other plants, including Arabidopsis thaliana, tobacco, and poplar. researchgate.netoup.comnih.gov These studies have consistently shown that a deficiency in CHL P activity leads to reduced levels of chlorophyll and tocopherols, and the accumulation of chlorophylls (B1240455) with geranylgeranylated side chains. researchgate.net

| Organism | Gene | Method of Identification | Reference |

|---|---|---|---|

| Rhodobacter sphaeroides | bchP | Transposon mutagenesis and in vitro assay | pnas.org |

| Oryza sativa (Rice) | OsChl P (LYL1) | Map-based cloning of a yellow-leaf mutant | researchgate.net |

| Chlorobaculum tepidum | bchP (CT2256) | Insertional inactivation | nih.govfrontiersin.org |

| Arabidopsis thaliana | CHL P | cDNA cloning and functional characterization | researchgate.net |

Transcriptional and Post-Transcriptional Control of GGR Expression

The expression of geranylgeranyl reductase is meticulously controlled at both the transcriptional and post-transcriptional levels to align the production of chlorophyll and tocopherols with developmental cues and environmental conditions.

Transcriptional Control: Studies in various plant species have revealed that the transcription of the CHL P gene is highly responsive to light. In rice, the LYL1 gene (encoding a GGR) is induced by light and suppressed by darkness. In peach, the expression of PpCHL P is stimulated by light and repressed during natural darkness and by cold stress. The level of PpCHL P transcripts also correlates with leaf development, being more abundant in mature leaves compared to young ones, and varies with the type and maturation state of plastids. This suggests a tight coordination between GGR expression and the photosynthetic activity of the tissue. Furthermore, in sesame, the expression of the CHL P gene is repressed by the phytohormones abscisic acid and ethylene, indicating an integration of stress and developmental signaling pathways in the regulation of TGGDP metabolism.

Post-Transcriptional Control: While specific post-transcriptional regulatory mechanisms like mRNA splicing and editing for GGR are not yet well-defined, a crucial level of control exists at the level of protein stability. As will be discussed in more detail in section 4.3.1, the stability of the GGR protein is highly dependent on its interaction with other proteins, providing a rapid and efficient way to modulate enzyme levels without altering gene transcription. The general mechanisms of post-transcriptional control in chloroplasts, which are known to be significant for regulating gene expression within this organelle, involve RNA processing, stabilization, splicing, and editing, often mediated by nuclear-encoded proteins such as those from the pentatricopeptide repeat (PPR) family. pnas.orgnih.govresearchgate.net

Protein-Protein Interactions Influencing GGR Activity and Subcellular Localization

The activity and localization of geranylgeranyl reductase are significantly influenced by its interactions with other proteins within the chloroplast. These interactions are critical for the stability of the enzyme and for its integration into larger metabolic complexes.

A key protein interaction for GGR is with members of the Light-Harvesting Chlorophyll-Binding-Like (LIL) protein family, specifically LIL3. nih.gov Studies in Arabidopsis thaliana have demonstrated that LIL3 is essential for the stability of the GGR protein. nih.gov In lil3 mutants, the amount of GGR protein is severely reduced, despite the mRNA levels for GGR remaining largely unchanged. nih.gov This indicates that LIL3 plays a crucial role in protecting GGR from degradation. The direct interaction between GGR and LIL3 has been confirmed through various techniques, including split-ubiquitin assays, bimolecular fluorescence complementation, and co-immunoprecipitation. nih.govnih.gov This stabilizing interaction is vital for both chlorophyll and tocopherol biosynthesis, as the absence of LIL3 leads to a phenotype similar to that of GGR-deficient mutants, with an accumulation of geranylgeranylated chlorophylls. nih.gov It is proposed that LIL3 acts as a scaffold or anchor for GGR within the thylakoid membrane, a hypothesis supported by experiments showing that artificially anchoring GGR to the membrane can restore its function in the absence of LIL3. nih.gov

There is growing evidence that the enzymes involved in the later stages of chlorophyll biosynthesis, including GGR, are organized into multi-enzyme complexes, often referred to as metabolons. These complexes are thought to enhance metabolic efficiency by channeling substrates between active sites and preventing the diffusion of intermediates. These complexes are localized to the chloroplast thylakoid membranes.

In rice, a large protein complex has been identified in the thylakoid membranes that includes geranylgeranyl reductase (OsGGR), LIL3 (OsLIL3), protochlorophyllide oxidoreductase (OsPORB), and chlorophyll synthase (OsCHLG). oup.comnih.gov This finding suggests a coordinated assembly of the machinery required for the final steps of chlorophyll synthesis. The existence of such complexes provides a structural basis for the efficient conversion of chlorophyllide and PhyPP into mature chlorophyll. Blue-native polyacrylamide gel electrophoresis (BN-PAGE) has been instrumental in identifying these high-molecular-weight complexes and their constituent proteins. nih.gov

Mechanisms Governing Metabolic Flux Towards Tetrahydrogeranylgeranyl Diphosphate and Its Derivatives

The metabolic flux through the pathway leading to TGGDP is tightly controlled to balance the production of chlorophylls, tocopherols, and other essential isoprenoids that share the common precursor, GGPP. This regulation is achieved through several mechanisms, including the spatial organization of enzymes and the recruitment of key enzymes to specific metabolic complexes.

A prime example of this regulation is the role of the GGPPS recruiting protein (GRP) discovered in rice. pnas.orgnih.govresearchgate.net GGPP synthase (GGPPS), the enzyme that produces GGPP, exists as a homodimer in the chloroplast stroma, where it can supply GGPP for various pathways, including carotenoid biosynthesis. pnas.orgnih.gov However, GRP can form a heterodimer with GGPPS, which not only enhances the catalytic efficiency of GGPPS but also recruits it to the thylakoid membrane. pnas.orgnih.govresearchgate.net At the thylakoid, the GGPPS-GRP heterodimer becomes part of the multi-enzyme complex for chlorophyll biosynthesis, effectively channeling the locally produced GGPP towards the synthesis of chlorophyll and, consequently, TGGDP. pnas.orgnih.govresearchgate.net The abundance of GRP can therefore dictate the allocation of GGPP between the stromal and thylakoid-associated pathways. pnas.org

Another level of flux control is the recycling of phytol from chlorophyll degradation, which can be re-phosphorylated to PhyPP and used for tocopherol synthesis. nih.gov This salvage pathway provides an alternative source of the phytyl moiety, linking the turnover of chlorophyll directly to the synthesis of tocopherols and demonstrating the intricate network of metabolic regulation within the chloroplast.

| Protein | Function | Regulatory Role |

|---|---|---|

| Geranylgeranyl Reductase (GGR/CHL P) | Reduces GGPP and geranylgeranylated chlorophyll precursors. | Catalyzes a key step in TGGDP and phytol biosynthesis. |

| Light-Harvesting-Like Protein 3 (LIL3) | Stabilizes GGR protein. | Post-transcriptional control of GGR abundance. |

| GGPPS Recruiting Protein (GRP) | Recruits GGPPS to the thylakoid membrane. | Directs metabolic flux of GGPP towards chlorophyll biosynthesis. |

| Geranylgeranyl Diphosphate Synthase (GGPPS) | Synthesizes GGPP. | Provides the precursor for multiple isoprenoid pathways. |

Compound Glossary

| Compound Name | Abbreviation |

|---|---|

| This compound | TGGDP |

| Geranylgeranyl diphosphate | GGPP |

| Phytyl diphosphate | PhyPP |

| Abscisic acid | ABA |

| Protochlorophyllide | |

| Chlorophyllide |

Q & A

Q. What is the biosynthetic pathway of tetrahydrogeranylgeranyl diphosphate (THGGDP) in photosynthetic organisms?

THGGDP is synthesized via sequential hydrogenation of geranylgeranyl diphosphate (GGPP) by the enzyme geranylgeranyl reductase (ChlP). This process involves three NADPH-dependent reductions targeting specific double bonds (C6=C7, C10=C11, and C14=C15) to yield dihydro- and tetrahydro- intermediates. The pathway is critical for phytol chain formation in chlorophylls .

Q. What analytical methods are recommended for quantifying THGGDP in plant tissues?

Researchers employ high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) or enzymatic assays using NADPH consumption as a proxy. Purity validation can involve titration, UV spectroscopy, or nuclear magnetic resonance (NMR) to resolve structural isomers .

Q. How is the role of THGGDP in chlorophyll biosynthesis experimentally validated?

Mutant studies (e.g., rice OsChl P mutants) demonstrate disrupted chlorophyll synthesis when ChlP is nonfunctional. Complementation assays with recombinant ChlP restore THGGDP and chlorophyll levels, confirming its enzymatic role .

Advanced Research Questions

Q. What structural insights explain the inhibition of GGPP synthase by bisphosphonates, and how does this affect THGGDP production?

X-ray crystallography reveals bisphosphonates bind to the GGPP synthase active site, mimicking the substrate’s diphosphate group and blocking catalysis. This inhibition reduces GGPP availability, limiting downstream THGGDP synthesis. Computational docking studies further refine inhibitor-enzyme interactions .

Q. How do researchers address discrepancies in reported reductase kinetics for ChlP across species?

Contradictions in enzymatic efficiency (e.g., Rhodobacter sphaeroides vs. Synechocystis) arise from differences in assay conditions (pH, cofactors) or protein purification methods. Standardized protocols using recombinant enzymes and defined NADPH/GGPP ratios improve reproducibility .

Q. What transcriptomic approaches identify regulatory genes influencing THGGDP biosynthesis?

RNA sequencing (RNA-seq) of high- and low-terpenoid plant genotypes (e.g., Andrographis paniculata) reveals upregulated ChlP, GGPPS (geranylgeranyl diphosphate synthase), and HMG1 (mevalonate pathway) transcripts. Co-expression networks further pinpoint transcription factors modulating pathway flux .

Q. How can metabolic engineering optimize THGGDP production in heterologous systems?

Strategies include:

- Overexpressing GGPPS and ChlP in E. coli or yeast.

- Balancing NADPH supply via pentose phosphate pathway engineering.

- Using fusion proteins to channel GGPP directly to ChlP, minimizing intermediate leakage .

Methodological Considerations

Q. What controls are essential for in vitro ChlP activity assays?

Include:

Q. How do researchers resolve THGGDP from dihydrogeranylgeranyl diphosphate (DHGGDP) chromatographically?

Reverse-phase HPLC with a C18 column and isocratic elution (acetonitrile/ammonium acetate buffer) separates THGGDP and DHGGDP based on hydrophobicity. MS/MS fragmentation confirms identities via diagnostic ions (e.g., m/z 450.45 for THGGDP) .

Data Interpretation Challenges

Q. Why might THGGDP levels vary in mutants with intact ChlP genes?

Compensatory pathways (e.g., phytyl diphosphate salvage) or post-translational modifications (e.g., phosphorylation altering ChlP activity) can bypass genetic disruptions. Metabolomic profiling and isotope labeling distinguish primary vs. secondary synthesis routes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.